molecular formula C24H22N4O4 B2514400 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921578-50-9

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2514400
CAS RN: 921578-50-9
M. Wt: 430.464
InChI Key: HVQRUMFTSDRFBZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
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Scientific Research Applications

Alzheimer’s Disease Treatment

The synthesis of this compound was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride. The resulting compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide , was further treated with different alkyl/aralkyl halides to yield N-alkyl/aralkyl-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides . These derivatives were investigated for their potential as therapeutic agents for Alzheimer’s disease.

Alzheimer’s disease is characterized by the accumulation of amyloid plaques and neurofibrillary tangles in the brain. Cholinesterase inhibitors are commonly used to manage cognitive decline in Alzheimer’s patients. The synthesized molecules were evaluated for their cholinesterase inhibition activity, which is crucial for treating this neurodegenerative disorder .

Antibacterial Properties

The compound has demonstrated antibacterial activity. In particular, it was effective against Bacillus subtilis, inhibiting bacterial biofilm growth by 60.04%. Additionally, it showed moderate activity against Escherichia coli . These findings suggest its potential as an antibacterial agent.

Chiral Motif in Drug Design

The chiral motif of 2,3-dihydro-1,4-benzodioxane is widely used in various biologically active natural products and therapeutic agents. The absolute configuration of the C2 stereo center significantly influences its biological activity. Some 1,4-benzodioxanes have been explored as α- or β-blocking agents, antihypertensive drugs, serotonin receptor agonists, and antihepatotoxic agents . Therefore, this compound’s chiral structure may hold promise for drug development.

Enzyme Inhibition Studies

The synthesized N-substituted derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide were studied for their inhibition of cholinesterase and lipoxygenase enzymes. While the inhibition activity was moderate to weak, it provides insights into potential therapeutic effects .

Abbasi, M. A., Anum, A., Aziz-ur-Rehman, S. Z. Siddiqui, M. Nazir, M. Ashraf, A. Noreen & S. A. A. Shah (2022). Synthesis of Some New N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides as Possible Therapeutic Agents for Alzheimer’s Disease. Pharmaceutical Chemistry Journal, 56(1), 61–70. Link

Bacterial Biofilm Inhibition, Hemolytic Activity, and Structure–Activity Relationship of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)benzenesulfonamides. (2020). Pharmaceutical Chemistry Journal, 54(2), 157–162. Link

Efficient enzymatic synthesis of chiral 2,

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-2-10-27-14-18(23(29)25-16-8-9-20-21(13-16)32-12-11-31-20)22-19(15-27)24(30)28(26-22)17-6-4-3-5-7-17/h3-9,13-15H,2,10-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQRUMFTSDRFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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